

# Physical and chemical properties of 4-methyl-2,6-dinitrophenol

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## Compound of Interest

Compound Name: 2,6-Dinitro-*p*-cresol

Cat. No.: B1206616

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## An In-depth Technical Guide to 4-Methyl-2,6-dinitrophenol

This guide provides a comprehensive overview of the physical and chemical properties of 4-methyl-2,6-dinitrophenol, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a thorough understanding of this compound.

## Chemical Structure and Identifiers

4-Methyl-2,6-dinitrophenol, also known as **2,6-dinitro-*p*-cresol**, is an organic compound with the molecular formula  $C_7H_6N_2O_5$ .<sup>[1][2][3][4]</sup> Its structure consists of a phenol ring substituted with a methyl group and two nitro groups.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	4-methyl-2,6-dinitrophenol[1]
CAS Number	609-93-8[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>5</sub> [1][2][3][4]
Molecular Weight	198.13 g/mol [1]
InChI	InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3[1]
InChIKey	HOYRZHJJJAHRMLL-UHFFFAOYSA-N[1][2][3]
SMILES	CC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)--INVALID-LINK--[O-][1]
Synonyms	2,6-Dinitro-p-cresol, DNPC, Victoria Orange, Victoria Yellow[1][2][3][5]

## Physical Properties

4-Methyl-2,6-dinitrophenol is a light yellow to yellow solid at room temperature.[1][5] It is typically found as needles or flakes.[1][5]

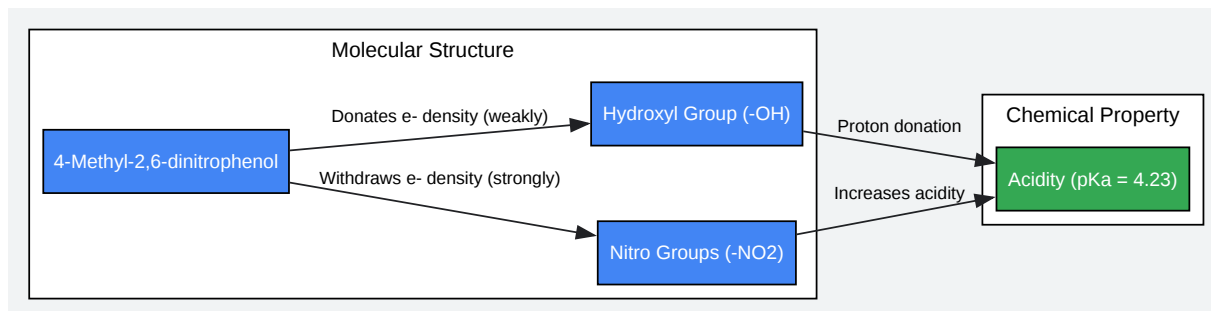
Table 2: Physical Properties of 4-Methyl-2,6-dinitrophenol

Property	Value	Reference
Appearance	Light yellow to yellow solid, needles, or flakes	[1][5]
Melting Point	85 °C	[1]
Boiling Point	Decomposes before boiling at atmospheric pressure	
Solubility	Insoluble in water; Soluble in alcohol, ether, and benzene	[1]
Vapor Pressure	$2.2 \times 10^{-5}$ mm Hg at 25 °C	[1]
pKa	4.23	[1]
LogP (Octanol/Water Partition Coefficient)	2.47	[6]
Henry's Law Constant	$5.3 \times 10^{-8}$ atm·m <sup>3</sup> /mol at 20 °C	[1]

## Chemical Properties

The chemical reactivity of 4-methyl-2,6-dinitrophenol is influenced by the electron-withdrawing nature of the two nitro groups and the electron-donating effect of the methyl and hydroxyl groups.

- **Acidity:** The nitro groups increase the acidity of the phenolic hydroxyl group, resulting in a pKa of 4.23.[1] This means that in aqueous solutions with a pH above 4.23, the compound will exist predominantly in its anionic form.[1]
- **Stability:** It is stable in acidic solutions but can be decomposed by UV radiation in alkaline solutions.[1] The compound is explosive when dry and should be handled with care, avoiding heat, flames, and sparks.[7][8]
- **Incompatibilities:** It is incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[7]
- **Decomposition:** When heated to decomposition, it emits toxic fumes of nitrogen oxides.[7][9]



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### Structure-Acidity Relationship

## Spectral Data

Spectroscopic data is crucial for the identification and quantification of 4-methyl-2,6-dinitrophenol.

Table 3: Spectral Data Summary

Technique	Wavelength/Shift	Reference
UV-Vis (in Alcohol)	$\lambda_{\text{max}}$ : 241 nm ( $\log \epsilon = 4.02$ ), 354 nm ( $\log \epsilon = 3.72$ )	[1]
$^1\text{H}$ NMR (in DMSO- $d_6$ )	$\delta$ (ppm): 8.57, 8.35, 2.34	[10]
Mass Spectrometry (EI)	Major m/z peaks: 198 (M $^+$ ), 140	[1][2]

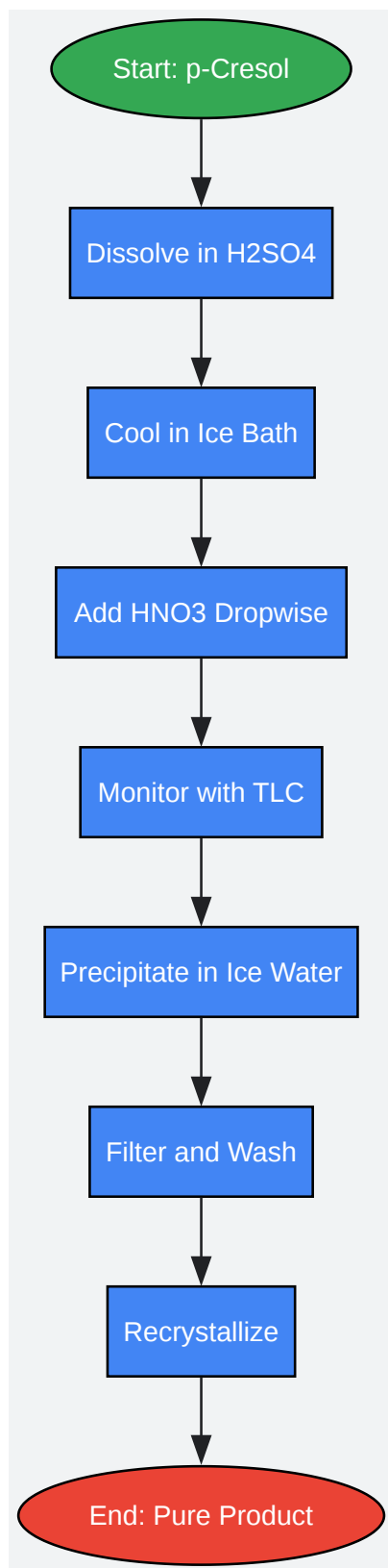
## Experimental Protocols

### Synthesis of 4-Methyl-2,6-dinitrophenol

A common method for the synthesis of 4-methyl-2,6-dinitrophenol is the direct nitration of p-cresol.[1] An alternative patented method involves the single-step nitration of 2-nitro-p-cresol.[11]

#### Protocol: Direct Nitration of p-Cresol

- **Reaction Setup:** In a flask equipped with a stirrer and a dropping funnel, dissolve p-cresol in dilute sulfuric acid.
- **Nitration:** Cool the mixture in an ice bath. Slowly add nitric acid dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
- **Reaction Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, pour the reaction mixture over crushed ice to precipitate the product.
- **Isolation:** Collect the solid product by filtration and wash with cold water to remove any remaining acid.
- **Purification:** Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4-methyl-2,6-dinitrophenol.



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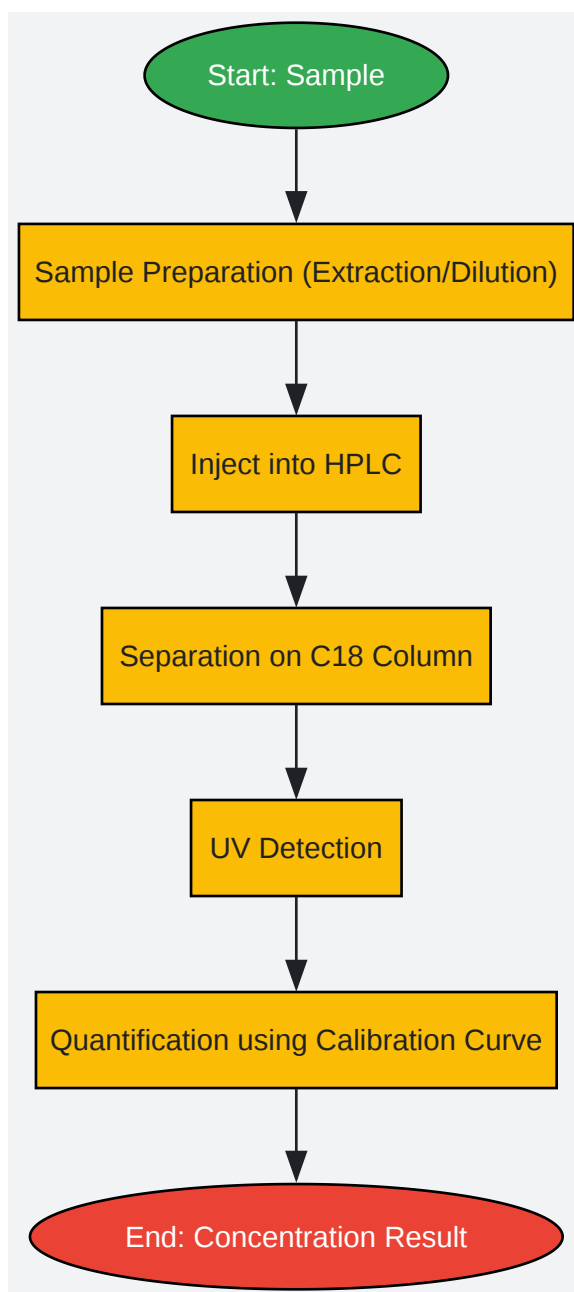
### Synthesis and Purification Workflow

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis of 4-methyl-2,6-dinitrophenol in various matrices. [\[12\]](#)

### Protocol: HPLC Analysis

- **Sample Preparation:** Prepare a standard stock solution of 4-methyl-2,6-dinitrophenol in a suitable solvent like methanol. Prepare working standards by serial dilution. For environmental samples, perform appropriate extraction and cleanup steps.
- **Chromatographic Conditions:**
  - **Column:** C18 reverse-phase column.
  - **Mobile Phase:** A mixture of acetonitrile and water (with a small percentage of formic or acetic acid to ensure the analyte is in its protonated form).
  - **Flow Rate:** Typically 1.0 mL/min.
  - **Detection:** UV detector set at one of the absorbance maxima, e.g., 241 nm or 354 nm. [\[1\]](#)
  - **Injection Volume:** 10-20  $\mu$ L.
- **Calibration:** Inject the working standards to generate a calibration curve of peak area versus concentration.
- **Sample Analysis:** Inject the prepared samples and quantify the concentration of 4-methyl-2,6-dinitrophenol by comparing the peak area to the calibration curve.



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### HPLC Analysis Workflow

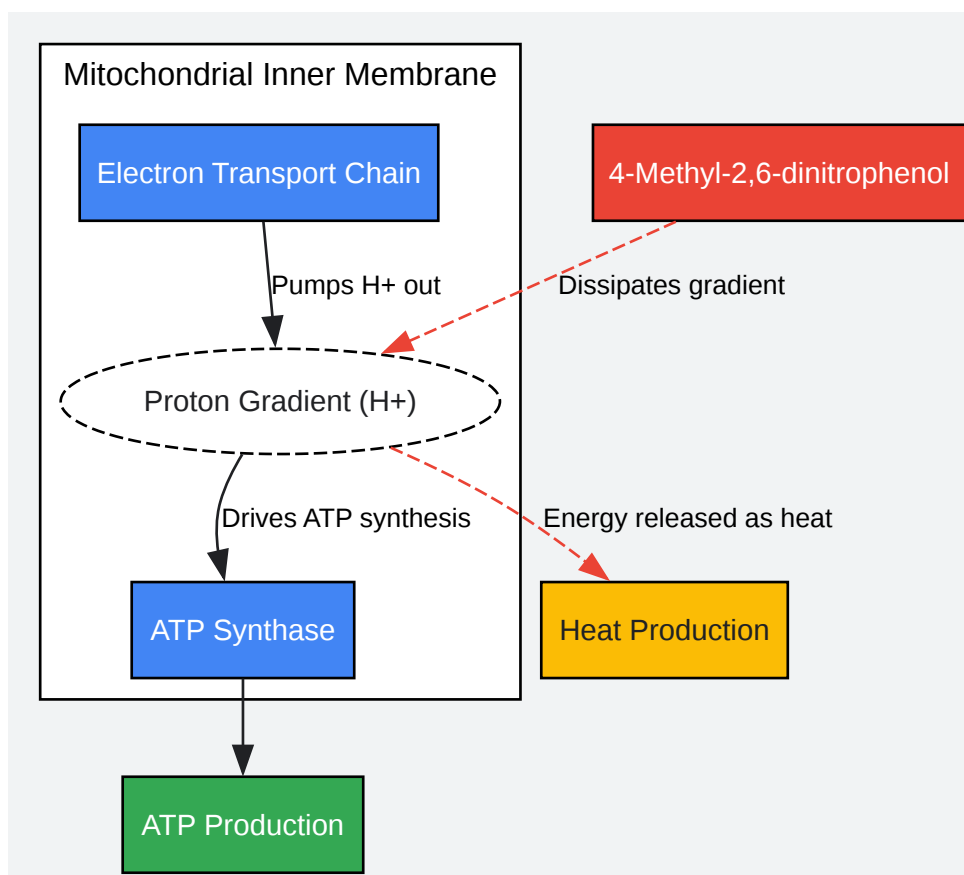
## Toxicology and Biological Activity

Dinitrophenols, as a class, are known to be highly toxic.[8][9][13][14] 4-Methyl-2,6-dinitrophenol is readily absorbed through the skin and is toxic by ingestion, inhalation, and skin contact.[5][9] The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.



### Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Dinitrophenols act as proton ionophores, transporting protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for ATP synthesis, leading to a decrease in ATP production and an increase in oxygen consumption and heat generation.



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### Uncoupling of Oxidative Phosphorylation

## Safety Information

4-Methyl-2,6-dinitrophenol is a hazardous substance and must be handled with appropriate safety precautions.

- Hazards: Flammable solid, fatal if swallowed, toxic in contact with skin or if inhaled, and causes damage to organs through prolonged or repeated exposure.[13] It is also very toxic to aquatic life.[8][13]

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[8] Use in a well-ventilated area or under a chemical fume hood.
- Handling: Avoid creating dust. Keep away from heat, sparks, and open flames.[13] The wetted form is more stable; do not allow it to dry out as it is explosive when dry.[8]
- First Aid: In case of contact with skin, wash immediately with plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and seek immediate medical attention. [8][13]

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